Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions and the use of ethyl carboxylate precursors. For example, a method for synthesizing novel triazolo and pyridine derivatives involves starting from ethyl carboxylate compounds, reacting with hydrazine hydrate, and undergoing cyclization with aliphatic or aromatic acids to afford triazoles with potential antihypertensive activity (Kumar & Mashelkar, 2007).
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using a combination of elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information on the molecular framework and the nature of functional groups present in the compounds (Gelmi & Pocar, 1992).
Chemical Reactions and Properties
Cyclization reactions are common in the synthesis of triazolo and pyridine derivatives, often resulting in compounds with diverse chemical properties. The choice of solvents and reagents can significantly influence the outcomes of these reactions, leading to the formation of compounds with varying structures and potential biological activities (Gray et al., 1976).
Scientific Research Applications
Antimicrobial Activity
Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate and its structural analogs have been evaluated for antimicrobial activity. Research indicates that these compounds exhibit promising antimicrobial properties, making them potentially useful in the development of new antimicrobial agents. For instance, one study synthesized and screened a series of compounds for their antimicrobial activity, highlighting the potential of these structures in medical applications (El‐Kazak & Ibrahim, 2013).
Antituberculous Potential
Several studies have explored the antituberculous properties of compounds related to ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate. Research demonstrates the potential efficacy of these compounds against tuberculosis, which can aid in the development of new treatments for this infectious disease (Titova et al., 2019).
Antihypertensive Applications
Certain derivatives of the compound have shown potential as antihypertensive agents. Research into 1,2,4-triazolol[1,5-alpha]pyrimidines, which share structural similarities, has indicated that these compounds exhibit promising antihypertensive activity. This suggests the possibility of developing new treatments for hypertension using these chemical structures (Bayomi et al., 1999).
Antitumor Activity
Research has also explored the antitumor properties of related compounds. Studies have indicated that certain derivatives demonstrate significant antitumor activity, making them potentially valuable in the development of new cancer therapies. For example, a study focused on the synthesis of a novel compound and its evaluation for antitumor activity, showing promising results against specific cancer cell lines (Gomha et al., 2017).
Antibacterial and Antifungal Properties
Compounds structurally related to ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate have been investigated for their antibacterial and antifungal properties. Research demonstrates that these compounds have significant potential in combating various bacterial and fungal infections, indicating their utility in developing new antimicrobial treatments (Hassan, 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .
Mode of Action
Related compounds, such as indole derivatives, are known to interact with their targets in a way that leads to various biologically vital properties .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been shown to possess various biological activities, suggesting they may affect multiple biochemical pathways .
properties
IUPAC Name |
ethyl 1-(6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-3-24-15(23)10-4-6-19(7-5-10)14(22)11-12-13(21)16-9(2)8-20(12)18-17-11/h8,10H,3-7H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHZJHGDBGQHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C3C(=O)NC(=CN3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.